molecular formula C14H19ClN2O2 B1404490 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 1432679-62-3

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No. B1404490
M. Wt: 282.76 g/mol
InChI Key: GTYZSHQGYAMUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride (TBBDPAH) is an organic compound with a wide range of applications in scientific research. This compound has been used in various studies and experiments to gain insight into biochemical and physiological processes, as well as to develop new drugs and treatments. TBBDPAH has been shown to have a number of advantageous properties, including being a very stable and non-toxic compound. Additionally, TBBDPAH has been used in laboratory experiments to investigate the mechanisms of action of various drugs.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogues

The enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), highlights the application of similar compounds in synthesizing enantiomerically pure derivatives. This process involves the coupling of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) with specific intermediates to yield enantiopure compounds with excellent yields and enantiomeric excesses. Such methodologies are crucial in the development of neuroexcitant compounds with potential applications in neuroscience research (Pajouhesh et al., 2000).

Chemosensors for Cyanide and Mercury Detection

The development of fluorescent imidazole-based chemosensors demonstrates the utility of benzodiazole derivatives in environmental and analytical chemistry. These chemosensors are designed for the reversible detection of cyanide and mercury ions, showcasing the compound's role in fabricating sensors that respond to harmful substances. This application is particularly relevant for monitoring environmental pollutants and ensuring water quality (Emandi et al., 2018).

Antimicrobial Activity

Research into chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showcases the antimicrobial potential of related compounds. These substances exhibit significant in vitro activity against a range of Gram-negative and Gram-positive bacteria, underlining the importance of such derivatives in developing new antibacterial agents. The study highlights the impact of hydrophobic substituents on phenoxyl side chains in enhancing antibacterial efficacy (Zhang et al., 2011).

Synthesis and Characterization of Light Stabilizers

The synthesis of benzotriazole compounds containing a hindered amine moiety from 3-(3'-tert-butyl-4'-hydroxyphenyl)propionic acid illustrates the application of benzodiazole derivatives in materials science. These bifunctional light stabilizers, combining UV-absorbing and radical trapping capabilities, are vital for enhancing the durability and lifespan of polymers exposed to sunlight, thereby finding applications in materials engineering and protective coatings (Zuo Hong-liang, 2007).

properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)13-15-10-6-4-5-7-11(10)16(13)9-8-12(17)18;/h4-7H,8-9H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYZSHQGYAMUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

CAS RN

1432679-62-3
Record name 1H-Benzimidazole-1-propanoic acid, 2-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

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